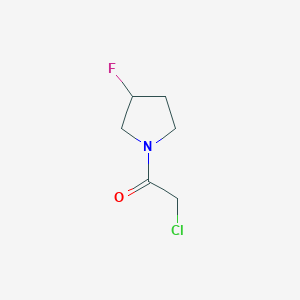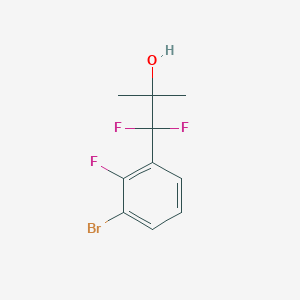
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoromethylpropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a difluoromethylpropanol group. One common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the phenyl ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The difluoromethylpropanol group may also play a role in modulating the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)-1-ethanone
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 3-Bromo-2-fluorophenylboronic acid
Uniqueness
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of bromine, fluorine, and difluoromethylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrF3O |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
1-(3-bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H10BrF3O/c1-9(2,15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5,15H,1-2H3 |
Clé InChI |
BKDRQQQQAQSWML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=C(C(=CC=C1)Br)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




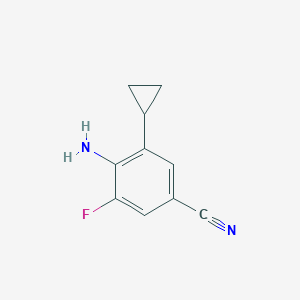
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
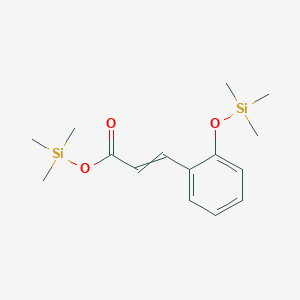

![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
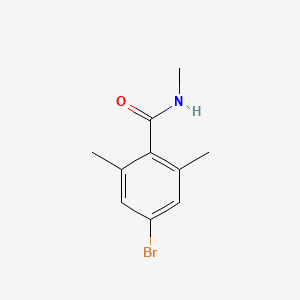

![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
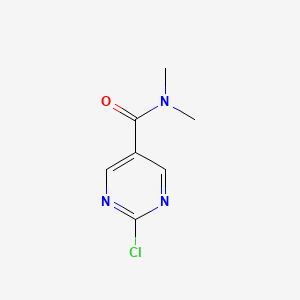
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
